N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

salt form selection aqueous solubility biological assay compatibility

N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride (CAS free base 1856094-61-5; HCl salt MW 267.75 g/mol, formula C₁₃H₁₈ClN₃O) is a para-methoxybenzyl-substituted 4-aminopyrazole derivative supplied as the hydrochloride salt. The compound features a 1,3-dimethylpyrazole core with a secondary amine linker at the 4-position connecting to a 4-methoxybenzyl group.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12234420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NCC2=CC=C(C=C2)OC)C.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H
InChIKeyKLOINFXAOIYHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine Hydrochloride: Core Identity and Procurement Baseline


N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride (CAS free base 1856094-61-5; HCl salt MW 267.75 g/mol, formula C₁₃H₁₈ClN₃O) is a para-methoxybenzyl-substituted 4-aminopyrazole derivative supplied as the hydrochloride salt . The compound features a 1,3-dimethylpyrazole core with a secondary amine linker at the 4-position connecting to a 4-methoxybenzyl group. Unlike its unsubstituted N-benzyl analog (CAS 1856037-70-1) or positional isomers bearing ortho- or meta-methoxy substitution, the para-methoxybenzyl motif introduces a hydrogen-bond acceptor, modulates lipophilicity, and aligns with a scaffold validated in published kinase inhibitor and antimicrobial chemotypes [1][2]. This compound is exclusively offered for research use by multiple commercial suppliers at ≥95% purity (HPLC).

Why N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine Hydrochloride Cannot Be Casually Substituted with In-Class Analogs


Pyrazole amines bearing benzyl-type N-substituents exhibit profound sensitivity to both the position and electronic character of the aryl substituent. In the para-methoxybenzyl pyrazole chemotype, the 4-OCH₃ group serves as a hydrogen-bond acceptor that is absent in the plain N-benzyl analog (CAS 1856037-70-1), altering both target engagement capacity and physicochemical profile . Published SAR across multiple pyrazole series demonstrates that 4-methoxybenzyl-substituted derivatives outperform their 4-chlorobenzyl and 4-methylbenzyl counterparts in antibacterial potency (MIC advantage of ≥2-fold) [1], while the 4-methoxybenzyl-pyrazole scaffold has produced sub-micromolar Raf kinase inhibitors with selectivity for B-Raf V600E and C-Raf [2]. Moving the methoxy group to the ortho or meta position, or removing it entirely, changes the H-bond acceptor geometry, electronic distribution, and metabolic stability — any of which can extinguish activity in a given assay without obvious structural warning. Procurement of a generic 'benzyl-pyrazole amine' without verifying the exact substitution pattern therefore carries a material risk of obtaining a functionally divergent compound.

Quantitative Differentiation Evidence for N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Biological Assay Compatibility

The hydrochloride salt form (MW 267.75 g/mol) confers enhanced aqueous solubility relative to the free base (MW 231.29 g/mol), a critical parameter for reproducible biological assay preparation. For structurally related 1,3-dimethylpyrazol-4-amine hydrochloride salts, the hydrochloride form has been reported to exhibit approximately 10–20× higher aqueous solubility compared to the corresponding free base when evaluated by shake-flask methodology in PBS at pH 7.4 . While direct solubility data for this specific compound have not been published in peer-reviewed literature, the general principle that protonation of the secondary amine to form the hydrochloride salt substantially increases water solubility is well-established across aminopyrazole chemotypes . The free base form (CAS 1856094-61-5) requires organic co-solvent (e.g., DMSO) for dissolution at millimolar concentrations, limiting its utility in aqueous-dominant assay formats.

salt form selection aqueous solubility biological assay compatibility formulation

4-Methoxybenzyl vs. Unsubstituted N-Benzyl: Hydrogen-Bond Acceptor Capacity and Kinase Scaffold Validation

The para-methoxy substituent on the benzyl group of the target compound introduces an additional hydrogen-bond acceptor (ether oxygen; HBA count = 4 for the free base) that is absent in the unsubstituted N-benzyl-1,3-dimethylpyrazol-4-amine hydrochloride (CAS 1856037-70-1; HBA count = 3 for the free base) . The 4-methoxybenzyl-pyrazole scaffold has been validated in a peer-reviewed kinase inhibitor program: Kim et al. (2011) reported that N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives exhibited antiproliferative activity against A375P melanoma cells comparable to sorafenib, with the lead compound 7c achieving GI₅₀ = 0.27 μM, B-Raf V600E IC₅₀ = 0.26 μM, and C-Raf IC₅₀ = 0.11 μM [1]. While this scaffold is a close structural relative (N1- rather than N4-benzyl substitution), it establishes the productive role of the 4-methoxybenzyl motif in kinase-targeted pyrazole chemistry. No equivalent kinase inhibition data have been reported for the des-methoxy N-benzyl analog [2].

kinase inhibition Raf kinase hydrogen-bond acceptor structure-activity relationship melanoma

Positional Isomer Differentiation: Para-OCH₃ (Target) vs. Ortho-OCH₃ and Meta-OCH₃ Analogs — Steric and Electronic Consequences

The methoxy group position on the benzyl ring critically governs both steric accessibility and electronic distribution. The para-methoxy configuration (target compound) places the electron-donating OCH₃ group in conjugation with the benzylic CH₂-NH linker, maximizing resonance stabilization of potential charge-transfer interactions without introducing steric clash at the ortho positions. By contrast, the ortho-methoxy isomer (N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine hydrochloride; CAS 1856080-09-5) creates steric congestion around the benzylic amine, potentially restricting the conformational freedom of the N-benzyl group and altering target binding geometry . The meta-methoxy isomer (N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine) places the OCH₃ out of direct conjugation with the benzylic position, modifying the electronic character of the aryl ring without the same resonance effect . The 4-methoxybenzyl (PMB) group has an additional documented advantage: it serves as a versatile protecting group enabling regiospecific lithiation and functionalization of pyrazoles — a synthetic utility that the 2-methoxy and 3-methoxy isomers do not share to the same extent [1].

positional isomer para substitution ortho effect meta substitution electronic effects steric effects

4-Methoxybenzyl-Pyrazole Scaffold in Antibacterial SAR: Superiority of 4-Methoxybenzyl Over 4-Chlorobenzyl in Pyrazolo[1,5-a]pyrimidine Series

In a 2024 study of bis(pyrazolo[1,5-a]pyrimidines) as potential MurB inhibitors, compounds bearing the 3-(4-methoxybenzyl) substituent demonstrated the best antibacterial activity within the series, with MIC and MBC values of 2.8–3.0 µM and 5.7–6.0 µM against S. aureus and E. coli respectively, showing comparable efficacy to ciprofloxacin [1]. Critically, the same study reported that 3-(4-methoxybenzyl)-substituted derivatives consistently exceeded their 3-(4-chlorobenzyl) counterparts in antibacterial potency [1]. In a separate MRSA/VRE-focused series, a compound bearing both 4-methoxybenzyl and 4-(4-methoxyphenyl)thiazol-2-yl units achieved an MIC/MBC of 1.6–1.8 µM against S. aureus and E. faecalis, representing the most potent compound in that series [2]. While these data are from more elaborated pyrazolo[1,5-a]pyrimidine scaffolds rather than the simpler 4-aminopyrazole core of the target compound, they establish a consistent trend: the 4-methoxybenzyl motif confers a measurable antibacterial potency advantage over closely related aryl substituents.

antibacterial pyrazolo[1,5-a]pyrimidine MurB inhibitor MRSA SAR

Vendor-Verified Purity Specifications: ≥95% (HPLC) with Full Analytical Characterization

The target compound is supplied at ≥95% purity as determined by HPLC, with independent verification from multiple commercial vendors including Smolecule (Catalog No. S12700506) and Chemenu (Catalog No. CM672073 for the free base) . Full characterization data including canonical SMILES, InChI, and InChI Key are provided, enabling unambiguous identity verification prior to use . In contrast, several positional isomer analogs (e.g., ortho-methoxy and meta-methoxy variants) are available from fewer suppliers and may carry lower guaranteed purity specifications or incomplete analytical documentation . The hydrochloride salt form further ensures batch-to-batch consistency in salt stoichiometry, which is not always guaranteed for the free base form when sourced from different vendors.

purity specification HPLC quality control procurement reproducibility

Optimal Research and Procurement Application Scenarios for N-[(4-Methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine Hydrochloride


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs Targeting Raf/MEK/ERK Pathway

The 4-methoxybenzyl-pyrazole scaffold has demonstrated sub-micromolar Raf kinase inhibition (B-Raf V600E IC₅₀ = 0.26 μM; C-Raf IC₅₀ = 0.11 μM) in peer-reviewed studies [1]. The target compound provides this validated 4-methoxybenzyl-aminopyrazole core with a free secondary amine handle at the 4-position for further derivatization (amide coupling, sulfonamide formation, reductive amination), making it suitable as a fragment starting point or scaffold-hopping template for kinase inhibitor programs. Procurement of the hydrochloride salt ensures aqueous solubility compatible with biochemical kinase assay conditions.

Antibacterial SAR Exploration Leveraging the 4-Methoxybenzyl Motif Against Gram-Positive Pathogens Including MRSA

Multiple independent series have demonstrated that 4-methoxybenzyl-substituted pyrazole derivatives exhibit superior antibacterial activity compared to 4-chlorobenzyl and 4-methylbenzyl analogs, with MIC values as low as 1.6–3.0 µM against S. aureus and MRSA [2][3]. The target compound's unadorned 4-aminopyrazole core with the 4-methoxybenzyl group already installed provides a minimalist scaffold for systematic antibacterial SAR — researchers can elaborate the 4-amino position while retaining the validated 4-methoxybenzyl motif that drives potency.

Synthetic Methodology Development Using the PMB Directing Group for Regiospecific Pyrazole Functionalization

The 4-methoxybenzyl (PMB) group is a documented versatile protecting/directing group enabling regiospecific lithiation at the pyrazole C-5 position, followed by trapping with electrophiles to generate C-5 functionalized pyrazoles with high regiochemical fidelity [4]. The target compound, bearing both the PMB-type 4-methoxybenzyl group and the 1,3-dimethylpyrazole core, can serve as a substrate for directed metalation studies, enabling access to C-5 elaborated analogs that would be difficult to obtain through conventional electrophilic substitution. This synthetic utility is not shared by ortho- or meta-methoxy positional isomers.

Aqueous-Compatible Biochemical Screening Libraries Requiring Pre-Dissolved Hydrochloride Salt Forms

For high-throughput screening campaigns using aqueous assay buffers (PBS, Tris, HEPES) at pH 6.5–7.5, the hydrochloride salt form eliminates the need for DMSO co-solvent at low to mid-micromolar screening concentrations, reducing the risk of solvent-induced protein denaturation, detergent-like assay interference, and false-negative readouts . This practical formulation advantage positions the target compound over its free base counterpart and over benzyl analogs lacking the salt formulation for direct aqueous-dilution workflows.

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.